![molecular formula C18H17NO4S2 B2414956 Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932354-06-8](/img/structure/B2414956.png)
Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate, also known as EHT 1864, is a small molecule inhibitor that has been shown to have potential therapeutic benefits in various diseases. The compound is synthesized using a multistep process and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future applications.
Wirkmechanismus
Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 1864 inhibits the activity of Rho GTPases by binding to the nucleotide-binding site and preventing the exchange of GDP for GTP. This leads to the inhibition of downstream signaling pathways that regulate cell migration, proliferation, and survival. The compound has been shown to selectively inhibit RhoA, Rac1, and Cdc42, which are key regulators of cell motility and invasion.
Biochemical and Physiological Effects:
Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 1864 has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell invasion and metastasis, reduction in inflammation, and improvement in cardiovascular function. The compound has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which are important processes in tumor growth and progression.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 1864 has several advantages for lab experiments, including its high potency and selectivity for Rho GTPases, which allows for precise targeting of specific signaling pathways. However, the compound has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, the compound has been shown to have off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for the study of Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 1864, including the development of more potent and selective inhibitors, the identification of new targets for Rho GTPases, and the evaluation of the compound's therapeutic potential in other diseases. Additionally, the use of Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 1864 in combination with other drugs or therapies may enhance its effectiveness and reduce off-target effects. Overall, the study of Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 1864 has the potential to lead to the development of novel therapeutic strategies for various diseases.
Synthesemethoden
The synthesis of Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 1864 involves several steps, including the preparation of 3-(3-methylphenyl)sulfamoylbenzaldehyde, which is then reacted with 2-benzothiophenecarboxylic acid to form the final product. The synthesis process has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 1864 has been studied for its potential therapeutic benefits in various diseases, including cancer, inflammation, and cardiovascular disease. The compound has been shown to inhibit the activity of Rho GTPases, which play a crucial role in cell migration, proliferation, and survival. By inhibiting Rho GTPases, Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 1864 can prevent cancer cell invasion and metastasis, reduce inflammation, and improve cardiovascular function.
Eigenschaften
IUPAC Name |
ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S2/c1-3-23-18(20)16-17(14-9-4-5-10-15(14)24-16)25(21,22)19-13-8-6-7-12(2)11-13/h4-11,19H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYHKGJNBIZYIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.